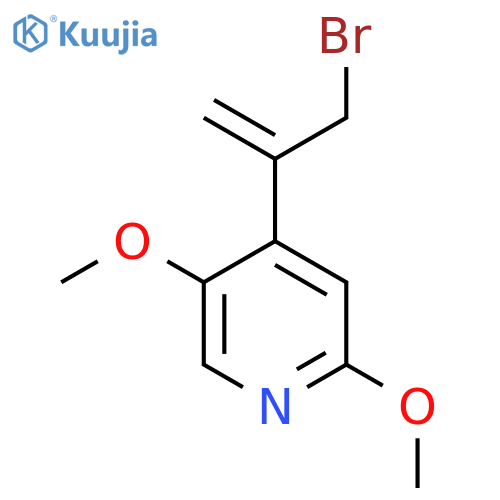Cas no 2228854-27-9 (4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine)

2228854-27-9 structure
商品名:4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine 化学的及び物理的性質
名前と識別子
-
- 4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine
- EN300-1935165
- 2228854-27-9
-
- インチ: 1S/C10H12BrNO2/c1-7(5-11)8-4-10(14-3)12-6-9(8)13-2/h4,6H,1,5H2,2-3H3
- InChIKey: PCOPKNFPHGJYEF-UHFFFAOYSA-N
- ほほえんだ: BrCC(=C)C1=CC(=NC=C1OC)OC
計算された属性
- せいみつぶんしりょう: 257.00514g/mol
- どういたいしつりょう: 257.00514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 31.4Ų
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1935165-0.25g |
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |
2228854-27-9 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1935165-0.1g |
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |
2228854-27-9 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1935165-5.0g |
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |
2228854-27-9 | 5g |
$3396.0 | 2023-05-31 | ||
| Enamine | EN300-1935165-10.0g |
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |
2228854-27-9 | 10g |
$5037.0 | 2023-05-31 | ||
| Enamine | EN300-1935165-0.05g |
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |
2228854-27-9 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1935165-5g |
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |
2228854-27-9 | 5g |
$3396.0 | 2023-09-17 | ||
| Enamine | EN300-1935165-1g |
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |
2228854-27-9 | 1g |
$1172.0 | 2023-09-17 | ||
| Enamine | EN300-1935165-10g |
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |
2228854-27-9 | 10g |
$5037.0 | 2023-09-17 | ||
| Enamine | EN300-1935165-2.5g |
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |
2228854-27-9 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1935165-0.5g |
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine |
2228854-27-9 | 0.5g |
$1124.0 | 2023-09-17 |
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine 関連文献
-
1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
2228854-27-9 (4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine) 関連製品
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
